molecular formula C11H23NO B13274960 [(1-Methoxy-3,3-dimethylcyclohexyl)methyl](methyl)amine

[(1-Methoxy-3,3-dimethylcyclohexyl)methyl](methyl)amine

Cat. No.: B13274960
M. Wt: 185.31 g/mol
InChI Key: VULLRCJEXCADFY-UHFFFAOYSA-N
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Description

(1-Methoxy-3,3-dimethylcyclohexyl)methylamine is an organic compound with the molecular formula C₁₁H₂₃NO It is a cyclohexyl derivative with a methoxy group and a methylamine group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3,3-dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methanol and a methylamine source. The reaction is usually carried out under acidic conditions to facilitate the formation of the methoxy group. The general reaction scheme is as follows:

    Formation of the Methoxy Group: 3,3-dimethylcyclohexanone reacts with methanol in the presence of an acid catalyst to form the methoxy derivative.

    Introduction of the Methylamine Group: The methoxy derivative is then reacted with a methylamine source, such as methylamine hydrochloride, under basic conditions to form (1-Methoxy-3,3-dimethylcyclohexyl)methylamine.

Industrial Production Methods

Industrial production methods for (1-Methoxy-3,3-dimethylcyclohexyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3,3-dimethylcyclohexyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy and methylamine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield ketones or carboxylic acids.

    Reduction: Reduction can produce alcohols or secondary amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the reagents used.

Scientific Research Applications

(1-Methoxy-3,3-dimethylcyclohexyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-3,3-dimethylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The methoxy and methylamine groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(1-Methoxy-3,3-dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:

    (1-Methoxy-4,4-dimethylcyclohexyl)methylamine: This compound has a similar structure but with a different substitution pattern on the cyclohexane ring.

    (1-Methoxy-2,2-dimethylcyclohexyl)methylamine: Another structural isomer with different positioning of the methoxy and methylamine groups.

The uniqueness of (1-Methoxy-3,3-dimethylcyclohexyl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-methoxy-3,3-dimethylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C11H23NO/c1-10(2)6-5-7-11(8-10,13-4)9-12-3/h12H,5-9H2,1-4H3

InChI Key

VULLRCJEXCADFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(CNC)OC)C

Origin of Product

United States

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